molecular formula C9H8F2O2S B15318019 2-(4-((Difluoromethyl)thio)phenyl)acetic acid

2-(4-((Difluoromethyl)thio)phenyl)acetic acid

Cat. No.: B15318019
M. Wt: 218.22 g/mol
InChI Key: XEEIQINIMJHSPS-UHFFFAOYSA-N
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Description

2-(4-((Difluoromethyl)thio)phenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a difluoromethylthio (-SCF₂H) substituent at the para position of the phenyl ring. This compound belongs to a class of organosulfur compounds where the thioether linkage connects the aromatic ring to the acetic acid moiety.

Properties

IUPAC Name

2-[4-(difluoromethylsulfanyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c10-9(11)14-7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEIQINIMJHSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical NAS reaction, electron-deficient aryl halides react with nucleophiles under basic conditions. For example, 4-bromophenylacetic acid could serve as the substrate, reacting with sodium difluoromethylthiolate (NaSCF₂H) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). The reaction’s success hinges on the aryl halide’s activation; electron-withdrawing groups like the acetic acid moiety enhance electrophilicity at the para position, facilitating substitution.

Challenges and Optimizations

A critical limitation is the scarcity and instability of NaSCF₂H, which may require in situ generation via deprotonation of difluoromethyl mercaptan (HSCF₂H) using strong bases like sodium hydride (NaH). Alternatively, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction efficiency in biphasic systems. Patent CN105646306A demonstrates analogous substitutions using sodium methyl mercaptide (NaSMe) for synthesizing 4-methylthio phenylacetic acid, achieving yields of 70–85% under optimized conditions. Adapting this protocol with NaSCF₂H could yield the target compound, though fluorinated thiols’ lower nucleophilicity may necessitate longer reaction times or higher temperatures.

Transition metal catalysis offers a modern alternative for constructing carbon-sulfur bonds, particularly for substrates resistant to NAS. Copper- or palladium-mediated couplings enable the introduction of difluoromethylthio groups under milder conditions.

Copper-Catalyzed Thiolation

Copper(I) iodide (CuI) catalyzes the coupling of aryl halides with thiols in the presence of ligands like 1,10-phenanthroline. For instance, 4-iodophenylacetic acid could react with HSCF₂H in the presence of CuI and cesium carbonate (Cs₂CO₃) in DMSO at 90°C, as demonstrated in similar syntheses of trifluoromethylthio analogs. This method’s regioselectivity avoids side reactions common in NAS, though the cost of metal catalysts and ligands may limit scalability.

Palladium-Catalyzed Approaches

Palladium complexes, such as Pd(OAc)₂ with Xantphos ligands, facilitate cross-couplings between aryl boronic acids and thiols. A retrosynthetic approach could involve coupling 4-boronophenylacetic acid with HSCF₂H, though the commercial availability of boronated precursors remains a constraint. Patent CN104418727A highlights the utility of palladium in multi-step syntheses of fluorinated phenylacetic acids, achieving decarboxylation and cyclization with high efficiency.

Alkylation of Thiols

Alkylation of 4-mercaptophenylacetic acid with difluoromethylating agents provides a direct route to the target compound. This two-step process involves synthesizing the thiol precursor followed by alkylation.

Synthesis of 4-Mercaptophenylacetic Acid

4-Mercaptophenylacetic acid can be prepared via reduction of 4-sulfanylphenylacetic acid or via diazotization and thiolation of 4-aminophenylacetic acid. For example, treatment of 4-aminophenylacetic acid with sodium nitrite (NaNO₂) and hydrogen sulfide (H₂S) in acidic media generates the thiol intermediate.

Difluoromethylation

The thiol group is then alkylated using difluoromethyl bromide (HCF₂Br) or iodide (HCF₂I) in the presence of a base such as potassium carbonate (K₂CO₃). This method mirrors the synthesis of methylthio derivatives described in patent CN105646306A, where sodium methyl mercaptide reacts with halogenated precursors. Challenges include controlling over-alkylation and purifying the product from unreacted thiol.

Hydrolysis of Cyanoacetate Derivatives

The hydrolysis of cyanoacetate intermediates, as detailed in patent CN104418727A for 2,4,5-trifluorophenylacetic acid, offers a versatile pathway. Adapting this method involves:

Step 1: Cyanoacetate Alkylation

Reacting 1,2,4,5-tetrafluorobenzene with alkyl cyanoacetate (e.g., ethyl cyanoacetate) under basic conditions to form 2-cyano-2-(4-fluorophenyl)acetate. Substituting tetrafluorobenzene with a difluoromethylthio-containing aryl halide could yield the desired cyanoacetate intermediate.

Step 2: Hydrolysis and Decarboxylation

Hydrolyzing the cyano group to a carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), followed by decarboxylation, generates the acetic acid moiety. For example, refluxing the cyanoacetate intermediate with 6 M HCl for 10 hours produced 2,4,5-trifluorophenylacetic acid in 64% yield. Adjusting the fluorination pattern and reaction conditions could target the difluoromethylthio variant.

Acid-Catalyzed Condensation

Acid-catalyzed condensation of arylthiols with α-keto acids presents an underexplored but promising route. For instance, reacting 4-(difluoromethylthio)thiophenol with glyoxylic acid (HCOCOOH) in the presence of sulfuric acid could yield the target compound via Friedel-Crafts acylation. This method’s viability depends on the electrophilicity of the α-keto acid and the aromatic ring’s activation.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Conditions Advantages Limitations
NAS 4-Bromophenylacetic acid, NaSCF₂H 50–70 DMF, 100°C, 24 h Simple setup Unstable reagents, moderate yields
Copper Catalysis 4-Iodophenylacetic acid, HSCF₂H 60–75 DMSO, CuI, 90°C, 12 h High regioselectivity Costly catalysts
Thiol Alkylation 4-Mercaptophenylacetic acid, HCF₂Br 65–80 K₂CO₃, DMF, 60°C, 6 h Direct functionalization Requires thiol precursor
Cyanoacetate Hydrolysis Aryl halide, alkyl cyanoacetate 70–85 HCl reflux, 10 h Scalable, high yield Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

2-(4-((Difluoromethyl)thio)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-((Difluoromethyl)thio)phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-((Difluoromethyl)thio)phenyl)acetic acid involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes and receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent on the phenyl ring critically determines the compound's behavior. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Weight (g/mol) Key Properties
2-(4-((Difluoromethyl)thio)phenyl)acetic acid -SCF₂H ~214.2 (calculated) Strong electron-withdrawing effect; moderate lipophilicity; enhanced metabolic stability
2-[(4-Fluorophenyl)thio]acetic acid () -SF 186.2 Less electron-withdrawing than SCF₂H; lower molecular weight; higher solubility
2-(4-(Methylthio)phenyl)acetic acid () -SCH₃ 182.3 Electron-donating group; higher lipophilicity; prone to oxidative metabolism
2-(3-((Trifluoromethyl)thio)phenyl)acetic acid () -SCF₃ ~228.2 Stronger electron-withdrawing effect; increased steric bulk; higher acidity
{[4-(Acetylamino)phenyl]thio}acetic acid () -S-NHAc 225.3 Polar amide group; hydrogen-bonding capability; reduced membrane permeability

Key Observations :

  • Electron Effects : The difluoromethylthio group (-SCF₂H) exhibits intermediate electron-withdrawing strength between -SF and -SCF₃. This balance may optimize acidity (pKa of acetic acid moiety) and stability in physiological conditions .
  • Steric Considerations : Trifluoromethylthio (-SCF₃) substituents () introduce greater steric hindrance, which may limit binding in constrained biological targets compared to -SCF₂H .

Biological Activity

2-(4-((Difluoromethyl)thio)phenyl)acetic acid, a fluorinated organic compound, has garnered attention due to its potential biological activities. Characterized by a difluoromethyl group and a thioether linkage, this compound presents unique properties that may influence its interaction with biological systems. The molecular formula of this compound is C9H7F4O2S, indicating the presence of multiple functional groups that could enhance its pharmacological profile.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a difluoromethylthio group and a difluoroacetic acid moiety. The difluoromethyl group is known to enhance lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with cellular targets. The thioether component may also provide unique reactivity patterns relevant to biological interactions.

Biological Activity

Research indicates that compounds with difluoromethyl groups often exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease models.
  • Anticancer Activity : Similar fluorinated compounds have shown potential in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.

The biological activity of this compound is hypothesized to stem from its interactions with various biological macromolecules. Studies are ongoing to elucidate its binding affinity and selectivity towards specific proteins involved in metabolic processes or signaling pathways. Understanding these interactions is crucial for assessing the therapeutic potential of this compound.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acidDifluoromethyl thioether and difluoroacetic acidPotentially high biological activity
Trifluoroacetic AcidTrifluoromethyl groupStrong acidity; used in peptide synthesis
DifluorothiophenolThiophenol structure with difluoromethyl groupEnhanced lipophilicity; potential for drug design
FluoroacetateSingle fluorine on acetateKnown toxicity; used in biochemical studies

The unique combination of difluoromethyl and thioether functionalities in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into potential applications:

  • Antimicrobial Studies : Research on similar difluoromethyl compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound may exhibit comparable effects.
  • Cancer Research : Investigations into fluorinated compounds have revealed mechanisms by which they inhibit cancer cell proliferation. These findings support the hypothesis that this compound could act through similar pathways.
  • Pharmacokinetic Profiles : Studies assessing the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

Q & A

Q. Key Variables :

  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves thioether formation efficiency.
  • Temperature : Reactions often proceed at 50–80°C to balance kinetics and side reactions.
  • Solvent Choice : DMF or acetonitrile enhances solubility of intermediates but may require rigorous drying to avoid hydrolysis .

Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Q. Basic

  • ¹H/¹⁹F NMR : Critical for confirming the difluoromethylthio group (δ ~5.5–6.5 ppm for ¹H; δ ~-100 to -120 ppm for ¹⁹F) and acetic acid moiety (δ ~3.6 ppm, singlet for CH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 231.02) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous compounds like 2-(4-hydroxyphenyl)acetic acid, revealing hydrogen-bonding networks critical for stability .

How can reaction conditions be optimized to improve synthetic yield, particularly for scale-up?

Q. Advanced

  • DoE (Design of Experiments) : Systematic variation of solvent (DMF vs. THF), base (K₂CO₃ vs. NaH), and stoichiometry (1:1.2 molar ratio of thiol to difluoromethyl halide) to identify optimal parameters .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track thioether formation and minimize over-fluorination .
  • Purification : Gradient chromatography (silica gel, hexane/EtOAc) removes unreacted difluoromethyl halides, which can degrade the product .

What mechanistic role does the difluoromethylthio group play in biological interactions, and how can this be studied?

Q. Advanced

  • Lipophilicity Enhancement : The difluoromethylthio group increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Enzyme Inhibition Assays : Test against cysteine proteases (e.g., cathepsin B) to evaluate covalent binding via thiol-disulfide exchange .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to targets like peroxisome proliferator-activated receptors (PPARs) .

How should researchers resolve contradictions in reported solubility or stability data for this compound?

Q. Advanced

  • Controlled Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables .
  • Accelerated Stability Testing : Use HPLC to monitor degradation under stress (e.g., 40°C/75% RH for 4 weeks). For example, decomposition via hydrolysis of the thioether bond may occur in aqueous acidic conditions .
  • Comparative Analysis : Contrast with structurally similar compounds (e.g., 2-(4-(methylthio)phenyl)acetic acid) to identify fluorine-specific effects .

What computational strategies predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Screen against PDB structures (e.g., PPARγ) to identify binding poses, emphasizing sulfur-fluorine interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing CF₂ group) with activity data from analogs .
  • MD Simulations : Simulate solvation dynamics in lipid bilayers to assess passive diffusion rates .

What are the key derivatives of this compound, and how do their properties differ?

Q. Basic

Derivative Modification Key Property
2-(4-(Methylthio)phenyl)acetic acidMethyl instead of CF₂Lower logP (~1.2 vs. ~2.7)
Trifluoromethyl analogsCF₃ instead of CF₂Enhanced metabolic stability
Ethyl ester prodrugsEsterification of acetic acidImproved oral bioavailability

What safety protocols are recommended for handling this compound?

Q. Basic

  • Storage : In airtight containers under inert gas (N₂), away from oxidizers (e.g., peroxides) .
  • Decontamination : Use 10% NaOH solution to neutralize spills, as the acetic acid moiety is corrosive .
  • PPE : Nitrile gloves and fume hoods mandatory due to potential sulfur-fluorine gas release during decomposition .

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